
Benzyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and organic synthesis. This compound is particularly interesting due to its unique structure, which includes a benzyl group, a morpholine ring, and a carbamate functional group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate typically involves the reaction of benzyl chloroformate with (S)-6,6-dimethylmorpholine-2-methanol in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques to ensure high purity.
化学反应分析
Types of Reactions
Benzyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group into amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can participate in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl alcohol derivatives, while reduction can produce primary amines.
科学研究应用
Benzyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate has several scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis due to its stability and ease of removal.
Biology: This compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the synthesis of various organic compounds and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of Benzyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate involves its interaction with specific molecular targets, such as enzymes. The carbamate group can form covalent bonds with the active site of enzymes, inhibiting their activity. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions .
相似化合物的比较
Similar Compounds
Benzyl carbamate: Similar in structure but lacks the morpholine ring.
N-Boc protected amines: Commonly used as protecting groups in organic synthesis.
Fluorenylmethoxycarbonyl (Fmoc) protected amines: Another type of protecting group used in peptide synthesis.
Uniqueness
Benzyl (S)-((6,6-dimethylmorpholin-2-yl)methyl)carbamate is unique due to its combination of a benzyl group, a morpholine ring, and a carbamate functional group. This unique structure provides specific chemical properties, such as stability and reactivity, making it valuable in various applications.
属性
分子式 |
C15H22N2O3 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC 名称 |
benzyl N-[[(2S)-6,6-dimethylmorpholin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C15H22N2O3/c1-15(2)11-16-8-13(20-15)9-17-14(18)19-10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3,(H,17,18)/t13-/m0/s1 |
InChI 键 |
FCXDIFCLLWXXCC-ZDUSSCGKSA-N |
手性 SMILES |
CC1(CNC[C@H](O1)CNC(=O)OCC2=CC=CC=C2)C |
规范 SMILES |
CC1(CNCC(O1)CNC(=O)OCC2=CC=CC=C2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


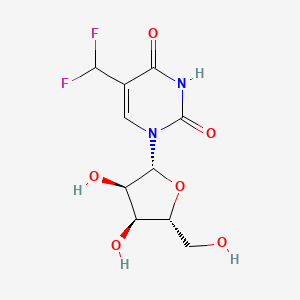

![Rel-(3aR,6s,8aS)-N,N,2,2-tetramethyl-4,4,8,8-tetraphenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-amine](/img/structure/B15200376.png)
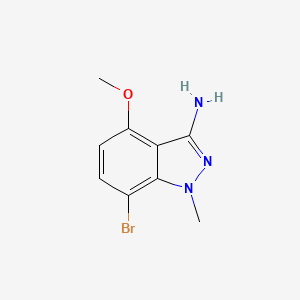
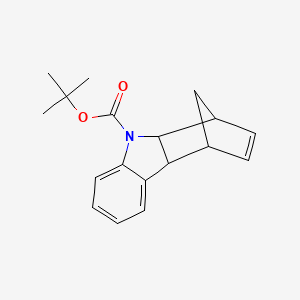

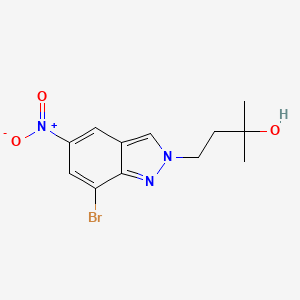
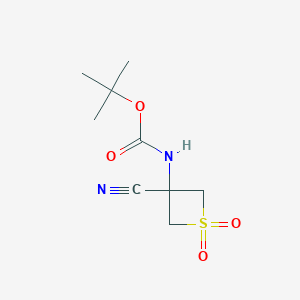
![Ethyl 3,4-dihydro-2H-pyrano[2,3-b]pyridine-6-carboxylate](/img/structure/B15200413.png)
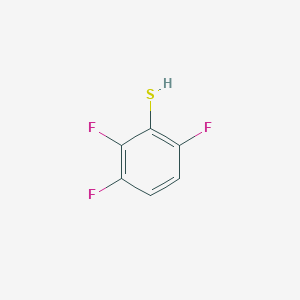

![(3aR,7aS)-2-((Benzyloxy)carbonyl)-5-(tert-butoxycarbonyl)octahydro-1H-pyrrolo[3,4-c]pyridine-7a-carboxylic acid](/img/structure/B15200443.png)
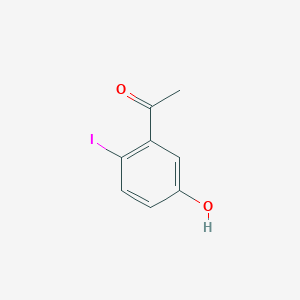
![2',3',4',5',6'-Pentafluoro[1,1'-biphenyl]-3-carbonitrile](/img/structure/B15200464.png)
